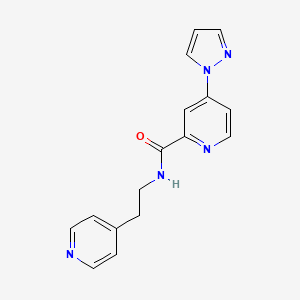![molecular formula C17H17BrN2O5S B2808559 3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903195-49-2](/img/structure/B2808559.png)
3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains a pyridine ring, a pyrrolidine ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . The molecule also contains functional groups such as bromo, sulfonyl, and oxy groups .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the structures of similar compounds . It contains a pyridine ring, a pyrrolidine ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . The bromo, sulfonyl, and oxy groups are attached at specific positions on these rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- The synthesis of novel heterocyclic compounds, including pyridines and pyrazoles, has been reported, showcasing the diversity of chemical reactions and the potential for producing compounds with significant biological activity. These syntheses involve various strategies, including one-pot reactions and the use of different catalysts and conditions to achieve the desired products. For instance, magnetically separable graphene oxide anchored sulfonic acid was utilized as a catalyst for synthesizing pyrazolo[3,4-b]pyridine derivatives, indicating the efficiency of novel catalysts in facilitating complex reactions (Zhang et al., 2016).
Antibacterial and Antioxidant Applications
- Several studies have focused on evaluating the antibacterial and antioxidant properties of synthesized compounds. For example, new 4-pyrrolidin-3-cyanopyridine derivatives were investigated for their antimicrobial activity against a wide range of bacteria, demonstrating the potential of novel synthetic compounds in contributing to antibacterial research (Bogdanowicz et al., 2013). Additionally, compounds containing bromophenols were synthesized and showed significant antioxidant activities, suggesting their potential use as natural antioxidant agents (Rezai et al., 2018).
Enzyme Inhibition for Therapeutic Applications
- The research into enzyme inhibitors has yielded promising results, with several compounds being evaluated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase. These studies are crucial for the development of therapeutic agents for diseases such as Alzheimer's and diabetes. For instance, isatin 1,2,3-triazoles were synthesized and found to be potent inhibitors against caspase-3, showing competitive inhibitory mechanisms and suggesting potential therapeutic applications (Jiang & Hansen, 2011).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin , which is used as a biochemical reagent in life science research . .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Derivatives of 2,3-dihydrobenzo[b][1,4]dioxin are often used in biochemical research, suggesting that they may interact with a variety of biochemical pathways .
Eigenschaften
IUPAC Name |
3-bromo-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S/c18-14-2-1-6-19-17(14)25-12-5-7-20(11-12)26(21,22)13-3-4-15-16(10-13)24-9-8-23-15/h1-4,6,10,12H,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEKMPISXJZKEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808478.png)
![5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2808480.png)
![tert-Butyl N-[3-(4-aminobutanamido)propyl]carbamate](/img/structure/B2808481.png)
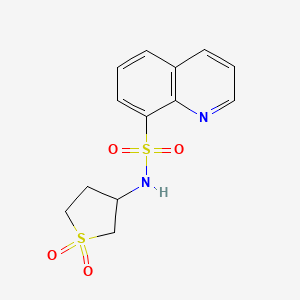
![5-(2,5-dimethylbenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808483.png)
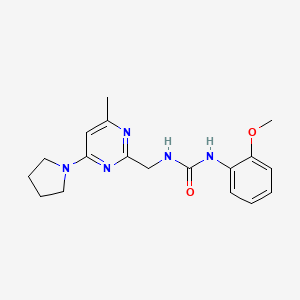
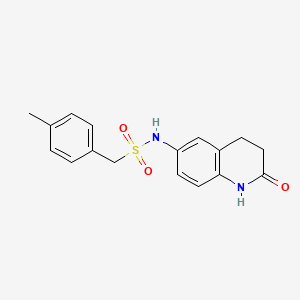
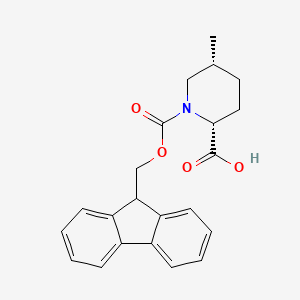


![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)
